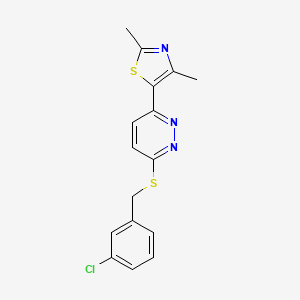

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is a complex organic molecule. It contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazine derivatives like the one often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms . It also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom.Chemical Reactions Analysis

Pyridazine derivatives are known for their diverse chemical reactivity, which is often exploited in the synthesis of a wide range of pharmacologically active compounds . The specific chemical reactions that this compound might undergo would depend on the conditions and the presence of other reactants.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of novel heterocyclic structures, providing a foundation for the development of potential pharmaceuticals. For example, the synthesis of new pyridazinones, pyridazinimines, and pyridines demonstrates the versatility of related compounds in creating diverse molecular architectures with potential for varied biological activities. These synthetic routes offer a pathway to novel compounds that could serve as leads in drug discovery processes (Sayed et al., 2002).

Antibacterial Activity

Research has also highlighted the antibacterial potential of derivatives containing similar structures. For instance, 1,3,4-oxadiazole thioether derivatives showing significant antibacterial activities underline the importance of structural features like the thioether moiety in enhancing biological efficacy against pathogens. This suggests that modifications to the core structure of "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole" could yield potent antibacterial agents (Song et al., 2017).

Anticancer Properties

The compound's framework is conducive to modifications that have shown promise in anticancer studies. For example, pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antitumor activity, indicating that such structures could be exploited further for developing anticancer therapies. The results from these studies provide a compelling argument for the investigation of "this compound" derivatives as potential anticancer agents (Qin et al., 2020).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of synthetic methods for its preparation . Given the wide range of activities exhibited by pyridazine derivatives, this compound could potentially be a valuable lead compound in the development of new drugs .

Mecanismo De Acción

Target of Action

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Mode of Action

The group present at the C-5 position of 6-aryl-5-substituted pyridazinones determines the platelet aggregation inhibitory activity . A series of 6-phenyl-3(2H)pyridazinones with diverse range of substituents at C-5 position have been tested in the search of better antiplatelets agent .

Biochemical Pathways

Pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities .

Propiedades

IUPAC Name |

5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVDSEXYYOAOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)

![N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}furan-2-carboxamide](/img/structure/B2534971.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)